molecular formula C16H16N2O4S B5771361 2-{[(benzylsulfonyl)acetyl]amino}benzamide

2-{[(benzylsulfonyl)acetyl]amino}benzamide

Cat. No.: B5771361
M. Wt: 332.4 g/mol
InChI Key: BAKBRSUMKYFRBN-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfonyl)acetyl]amino}benzamide is an organic compound with the molecular formula C16H16N2O4S This compound is characterized by the presence of a benzylsulfonyl group attached to an acetylamino benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}benzamide typically involves the condensation of benzylsulfonyl chloride with acetylamino benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzylsulfonyl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds like N-(2-benzylsulfonyl)benzamide share a similar core structure but differ in the substituents attached to the benzene ring.

    Sulfonamides: Compounds such as sulfanilamide have a sulfonyl group attached to an amine, making them structurally related but functionally different.

Uniqueness

2-{[(Benzylsulfonyl)acetyl]amino}benzamide is unique due to the presence of both benzylsulfonyl and acetylamino groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-23(21,22)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKBRSUMKYFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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